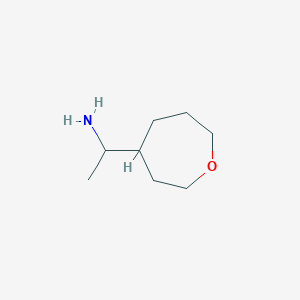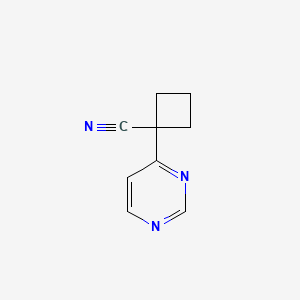
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol It is characterized by a cyclobutane ring bonded to a pyrimidine ring and a nitrile group
Méthodes De Préparation
The synthesis of 1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile typically involves the reaction of a pyrimidine derivative with a cyclobutane derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyrimidine and cyclobutane rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Analyse Des Réactions Chimiques
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group, typically using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways that regulate cell growth, differentiation, and survival . By binding to the active site of these enzymes, the compound can prevent their normal function, leading to therapeutic effects in diseases like cancer.
Comparaison Avec Des Composés Similaires
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)cyclobutane-1-carbonitrile: This compound has a pyridine ring instead of a pyrimidine ring, which can result in different chemical and biological properties.
Cyclobutanecarbonitrile, 1-(4-pyrimidinyl)-: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its specific combination of a cyclobutane ring, a pyrimidine ring, and a nitrile group, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
1-pyrimidin-4-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-6-9(3-1-4-9)8-2-5-11-7-12-8/h2,5,7H,1,3-4H2 |
Clé InChI |
RQWKPOQMJMKDDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C#N)C2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
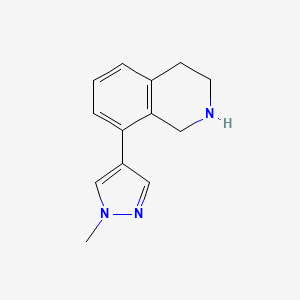
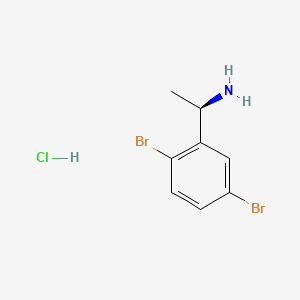
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
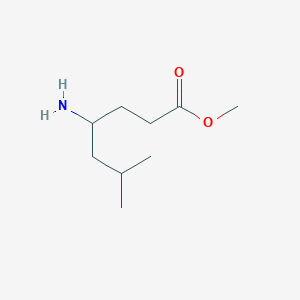
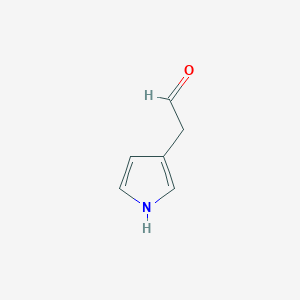
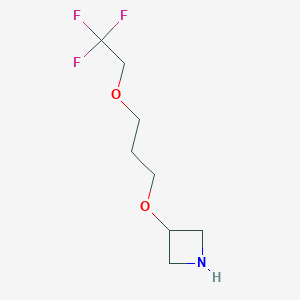
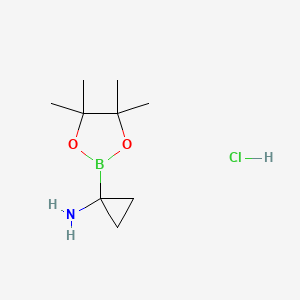
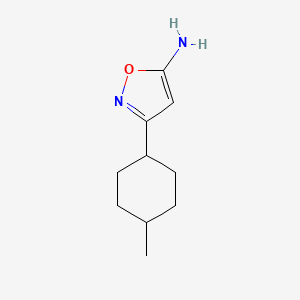


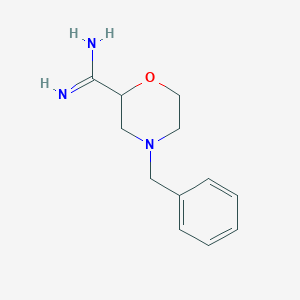
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
